2-Chloro-1-(2,6-dimethylphenyl)ethanone chemical properties
2-Chloro-1-(2,6-dimethylphenyl)ethanone chemical properties
An In-depth Technical Guide to 2-Chloro-1-(2,6-dimethylphenyl)ethanone: Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive analysis of 2-chloro-1-(2,6-dimethylphenyl)ethanone, a pivotal α-chloroketone intermediate in synthetic organic chemistry. The document delineates its core physicochemical properties, offers an in-depth look at its primary synthesis via Friedel-Crafts acylation with mechanistic insights, and explores its chemical reactivity. Emphasis is placed on the strategic importance of its reactive α-chloro and carbonyl functionalities, which establish it as a versatile building block for constructing more complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in fine chemical synthesis and pharmaceutical research.
Physicochemical and Spectroscopic Profile
2-Chloro-1-(2,6-dimethylphenyl)ethanone is a halogenated aromatic ketone. Its structure is characterized by a 2,6-dimethylphenyl (or m-xylyl) group attached to a chloroacetyl moiety. This substitution pattern significantly influences its steric and electronic properties, which in turn dictate its reactivity.
Core Physicochemical Properties
The fundamental physical and chemical properties of the compound are summarized below. These values are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 50690-11-4 | [1] |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.64 g/mol | [1] |
| Appearance | Expected to be a solid (based on related compounds) | [2] |
| Melting Point | 143-148°C (for the related compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide) | [3] |
| Boiling Point | 316.8 °C at 760 mmHg (for the related compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide) | [3] |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); insoluble in water. | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-chloro-1-(2,6-dimethylphenyl)ethanone. While a comprehensive public database for this specific isomer is limited, the expected spectral characteristics can be inferred from analogous structures and foundational principles.
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | - Aromatic Protons (Ar-H): Signals in the δ 7.0-7.3 ppm range. The substitution pattern should yield a characteristic multiplet. - Chloromethyl Protons (-CH₂Cl): A sharp singlet around δ 4.5-4.8 ppm. - Methyl Protons (Ar-CH₃): A singlet corresponding to 6 protons around δ 2.2-2.4 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190-200 ppm. - Aromatic Carbons (Ar-C): Multiple signals between δ 125-140 ppm. - Chloromethyl Carbon (-CH₂Cl): A signal around δ 45-50 ppm. - Methyl Carbons (Ar-CH₃): Signals in the aliphatic region, around δ 15-20 ppm. |
| IR Spectroscopy | - C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1720 cm⁻¹. - C-Cl Stretch: An absorption band in the fingerprint region, typically 700-800 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z ≈ 182.6, showing a characteristic M/M+2 isotopic pattern of approximately 3:1 due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |
Synthesis and Mechanistic Considerations
The most direct and industrially relevant method for synthesizing 2-chloro-1-(2,6-dimethylphenyl)ethanone is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene).[2][4]
Primary Synthetic Route: Friedel-Crafts Acylation
This reaction involves the electrophilic aromatic substitution of m-xylene with chloroacetyl chloride, using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5] The acyl group is directed to the 4-position of the m-xylene ring, ortho to one methyl group and para to the other, due to the directing effects of the alkyl groups and steric hindrance at the 2-position.
Reaction Mechanism:
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of chloroacetyl chloride, leading to the formation of a highly reactive and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich m-xylene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A base (such as [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst. The final product is formed along with HCl.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
The following is a generalized, field-proven protocol for the synthesis of α-chloro ketones.[2][5]
-
Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to a trap for HCl gas. The entire apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Charging the Reactor: The flask is charged with a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) and anhydrous aluminum chloride (AlCl₃) under an inert atmosphere (e.g., nitrogen). The suspension is cooled to 0-5°C using an ice bath.[2]
-
Reactant Addition: A solution of 1,3-dimethylbenzene (m-xylene) in the same solvent is added to the flask. Subsequently, chloroacetyl chloride is added dropwise from the addition funnel, maintaining the temperature below 5°C to control the exothermic reaction.[2]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress is monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Quenching: The reaction is carefully quenched by pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered. The solvent is then removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-chloro-1-(2,6-dimethylphenyl)ethanone stems from two key reactive sites: the electrophilic α-carbon and the carbonyl carbon.
Nucleophilic Substitution at the α-Carbon
The primary mode of reactivity is nucleophilic substitution at the carbon atom bearing the chlorine. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in Sₙ2-type reactions. This reactivity makes it an excellent precursor for introducing a (2,6-dimethylbenzoyl)methyl moiety into other molecules.
Common transformations include:
-
Amination: Reaction with primary or secondary amines to form α-amino ketones, which are precursors to many biologically active compounds.
-
Thiolation: Reaction with thiols to produce α-thio ketones.
-
Cyanation: Reaction with cyanide salts (e.g., NaCN or KCN) to yield α-cyano ketones.
Caption: Synthetic workflow using the title compound.
Reactions at the Carbonyl Group
The ketone functionality can undergo standard carbonyl reactions. Most notably, it can be reduced to the corresponding secondary alcohol, 2-chloro-1-(2,6-dimethylphenyl)ethanol, using reducing agents like sodium borohydride (NaBH₄). This transformation adds another layer of synthetic versatility, allowing for the creation of chiral centers and further functional group manipulation.
Applications in Drug Discovery and Development
While not a final drug product itself, 2-chloro-1-(2,6-dimethylphenyl)ethanone and its derivatives are crucial intermediates in medicinal chemistry. α-Haloketones are widely recognized as valuable building blocks for preparing a diverse range of heterocyclic compounds and other scaffolds of pharmaceutical interest.[6] For instance, the related compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a key intermediate in the synthesis of the local anesthetic Lidocaine. The title compound serves a similar role as a versatile precursor in multi-step syntheses of novel therapeutic agents.[7]
Safety, Handling, and Storage
As an α-chloroketone, this compound is expected to be a strong lachrymator and irritant.[8] Proper safety protocols are mandatory.
-
Hazards: Causes skin irritation and serious eye damage. It may also be harmful if swallowed or inhaled.[8] The material is corrosive and can cause burns.[9][10]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or a face shield, and a lab coat must be worn.[10][11] All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][11] It should be kept in a corrosives area away from incompatible materials such as strong bases and oxidizing agents.[2][8]
Conclusion
2-Chloro-1-(2,6-dimethylphenyl)ethanone is a highly valuable and reactive chemical intermediate. Its synthesis via Friedel-Crafts acylation is efficient and well-understood. The compound's true utility lies in the high reactivity of its α-chloro group toward nucleophilic substitution, which allows for its use as a powerful building block in the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety measures, enables chemists to effectively leverage this compound in the fields of drug discovery, agrochemicals, and fine chemical manufacturing.
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